ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
Scientific Research Applications
Ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine.
Ethylamine: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
This compound is unique due to its specific structure, which combines the pyrazole ring with an ethylamine moiety. This unique combination imparts specific chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C10H19N3/c1-4-11-5-10-6-12-13(8-10)7-9(2)3/h6,8-9,11H,4-5,7H2,1-3H3 |
InChI Key |
ILLXRBLCRJMSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1)CC(C)C |
Origin of Product |
United States |
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